
Ethyl 4-bromomethylcinnamate
Descripción general
Descripción
Ethyl 4-bromomethylcinnamate is an organic compound with the molecular formula C12H13BrO2. It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and a bromomethyl group is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research.
Mecanismo De Acción
Target of Action
Ethyl 4-bromomethylcinnamate is primarily used in the preparation of cinnamamide derivatives as 5α-reductase inhibitors . 5α-reductase is an enzyme involved in steroid metabolism, including the conversion of testosterone into dihydrotestosterone (DHT). Inhibitors of this enzyme are used in conditions like benign prostatic hyperplasia and androgenic alopecia where a reduction in DHT levels is desired.
Mode of Action
It is known that similar cinnamamide and cinnamate compounds interact directly with theergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The cinnamate/monolignol pathway plays a central role in plant secondary metabolism .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-Bromomethylcinnamate interacts with enzymes, proteins, and other biomolecules. It is primarily used in the preparation of cinnamamide derivatives that act as 5α-reductase inhibitors . 5α-reductase is an important enzyme in androgen physiology as it catalyzes the conversion of testosterone into a more potent form, 5α-dihydro-testosterone .
Cellular Effects
As a 5α-reductase inhibitor, it can potentially influence cell function by altering androgen effects on target tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the 5α-reductase enzyme . This inhibition prevents the conversion of testosterone into its more potent form, thereby influencing androgen-mediated processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of cinnamamide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-bromomethylcinnamate can be synthesized through a multi-step process. One common method involves the bromination of ethyl cinnamate. The reaction typically proceeds as follows:
Bromination of Ethyl Cinnamate: Ethyl cinnamate is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an inert solvent like dichloromethane at room temperature. This step introduces a bromine atom at the para position of the phenyl ring, forming ethyl 4-bromocinnamate.
Methylation: The resulting ethyl 4-bromocinnamate is then subjected to a methylation reaction using methyl iodide and a base such as potassium carbonate. This step introduces the bromomethyl group at the para position, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-bromomethylcinnamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl 4-methylcinnamate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield ethyl 4-formylcinnamate using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Ethyl 4-azidomethylcinnamate, ethyl 4-thiomethylcinnamate, ethyl 4-alkoxymethylcinnamate.
Reduction: Ethyl 4-methylcinnamate.
Oxidation: Ethyl 4-formylcinnamate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromomethylcinnamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors, particularly 5α-reductase inhibitors, which are relevant in the treatment of conditions like benign prostatic hyperplasia.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
Comparación Con Compuestos Similares
Ethyl 4-bromomethylcinnamate can be compared with other cinnamate derivatives:
Ethyl cinnamate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromocinnamate: Contains a bromine atom but lacks the methyl group, resulting in different reactivity and applications.
Ethyl 4-methylcinnamate: Lacks the bromine atom, making it less versatile in synthetic applications.
Uniqueness: this compound’s unique combination of the bromomethyl group and the cinnamate structure provides it with distinct reactivity and versatility in organic synthesis, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
ethyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRVAUOPXCOSFU-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Ethyl 4-bromomethylcinnamate in pharmaceutical chemistry?
A: this compound serves as a crucial intermediate in the synthesis of Ozagrel [, ]. This compound is not intended for direct therapeutic use but plays a vital role in the multi-step synthesis of the pharmaceutical drug.
Q2: Can you describe the reaction that transforms this compound into Ozagrel ethyl ester?
A: this compound undergoes a condensation reaction with imidazole to form Ozagrel ethyl ester [, ]. This reaction typically involves the nucleophilic attack of the imidazole ring on the electrophilic carbon atom attached to the bromine in this compound, leading to the formation of a new carbon-nitrogen bond and the elimination of bromide ion. Subsequent hydrolysis of Ozagrel ethyl ester under alkaline conditions yields Ozagrel [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




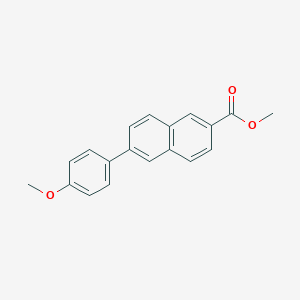

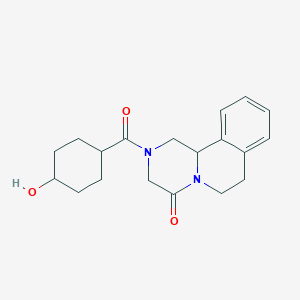
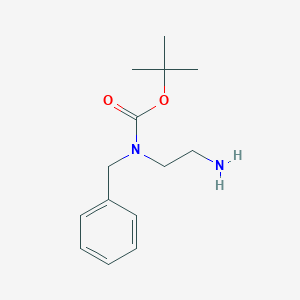

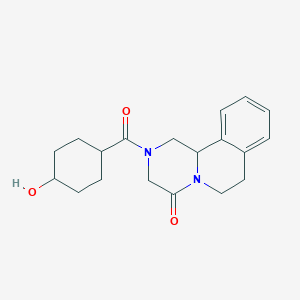


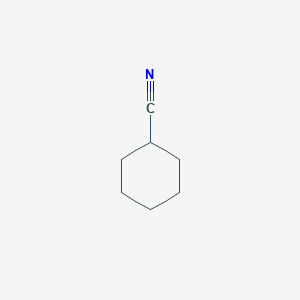

![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)

